molecular formula C33H38N2O4 B1672689 Itriglumide CAS No. 201605-51-8

Itriglumide

Cat. No.: B1672689
CAS No.: 201605-51-8
M. Wt: 526.7 g/mol
InChI Key: MFOOVZCXWVAWOV-RUZDIDTESA-N
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Description

It is a potent and selective antagonist of the cholecystokinin B receptor, with significant antisecretory and antiulcer activities . This compound has been extensively studied for its potential therapeutic applications in treating acid-related disorders.

Preparation Methods

The synthesis of CR-2945 involves several steps:

Chemical Reactions Analysis

CR-2945 undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include triethylamine, thionyl chloride, methanol, and sodium hydroxide. The major products formed from these reactions include the hydrolyzed carboxylic acid derivative of CR-2945.

Scientific Research Applications

Mechanism of Action

CR-2945 exerts its effects by selectively antagonizing the cholecystokinin B receptor. This receptor is involved in the regulation of gastric acid secretion and gastrointestinal motility. By blocking the receptor, CR-2945 inhibits the action of gastrin, a hormone that stimulates gastric acid secretion. This leads to a reduction in gastric acid production and provides relief from acid-related disorders .

Comparison with Similar Compounds

CR-2945 is unique due to its high selectivity and potency as a cholecystokinin B receptor antagonist. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific pharmacological profiles.

Properties

IUPAC Name

(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O4/c1-22-18-23(2)31(28(19-22)32(39)35-16-14-33(15-17-35)12-5-6-13-33)34-29(36)20-25(21-30(37)38)27-11-7-9-24-8-3-4-10-26(24)27/h3-4,7-11,18-19,25H,5-6,12-17,20-21H2,1-2H3,(H,34,36)(H,37,38)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOOVZCXWVAWOV-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)CC(CC(=O)O)C4=CC=CC5=CC=CC=C54)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)C[C@H](CC(=O)O)C4=CC=CC5=CC=CC=C54)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048444
Record name Itriglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201605-51-8
Record name Itriglumide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201605518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Itriglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ITRIGLUMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/879A12466H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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